molecular formula C13H6ClF3O B1359000 4-Chloro-3',3,4'-trifluorobenzophenone CAS No. 951890-76-9

4-Chloro-3',3,4'-trifluorobenzophenone

Cat. No.: B1359000
CAS No.: 951890-76-9
M. Wt: 270.63 g/mol
InChI Key: JFGRQPFFJMXWCE-UHFFFAOYSA-N
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Description

4-Chloro-3’,3,4’-trifluorobenzophenone is an organic compound with the molecular formula C13H6ClF3O. It is a derivative of benzophenone, where the phenyl rings are substituted with chlorine and fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3’,3,4’-trifluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often include:

    Temperature: The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

    Solvent: Common solvents used include dichloromethane or chloroform.

    Catalyst: Aluminum chloride is the most commonly used catalyst for this reaction.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-3’,3,4’-trifluorobenzophenone may involve large-scale Friedel-Crafts acylation processes with optimized reaction conditions to maximize yield and purity. The process may include:

    Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat management.

    Purification Steps: Including recrystallization and distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3’,3,4’-trifluorobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted benzophenones can be formed.

    Reduction Products: The primary product is the corresponding alcohol.

    Oxidation Products: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

4-Chloro-3’,3,4’-trifluorobenzophenone is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a probe for biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3’,3,4’-trifluorobenzophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved include:

    Electrophilic Aromatic Substitution: The compound can undergo substitution reactions where the chlorine or fluorine atoms are replaced by other groups.

    Reduction and Oxidation Pathways: The carbonyl group can be reduced or oxidized, leading to various derivatives with different biological activities.

Comparison with Similar Compounds

4-Chloro-3’,3,4’-trifluorobenzophenone can be compared with other similar compounds, such as:

    4-Chlorobenzotrifluoride: Similar in structure but lacks the carbonyl group, leading to different reactivity and applications.

    3,4-Dichlorobenzotrifluoride: Contains additional chlorine atoms, which can affect its chemical properties and reactivity.

    4-Bromobenzotrifluoride:

The uniqueness of 4-Chloro-3’,3,4’-trifluorobenzophenone lies in its specific substitution pattern, which imparts unique chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)-(3,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3O/c14-9-3-1-7(5-11(9)16)13(18)8-2-4-10(15)12(17)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGRQPFFJMXWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)Cl)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001207475
Record name (4-Chloro-3-fluorophenyl)(3,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001207475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951890-76-9
Record name (4-Chloro-3-fluorophenyl)(3,4-difluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951890-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-fluorophenyl)(3,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001207475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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